N,N-Dimethyl-1H-imidazole-1-sulfonamide
Description
N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0) is a sulfonamide derivative of imidazole with the molecular formula C₅H₉N₃O₂S and a molecular weight of 175.21 g/mol . It is a white-to-yellow crystalline powder with a melting point of 49°C and is typically stored under refrigeration to maintain stability. The compound features a sulfonamide group (-SO₂NMe₂) attached to the nitrogen of the imidazole ring, conferring unique electronic and steric properties that make it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWNBMOJMMXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327908 | |
| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78162-58-0 | |
| Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dimethylsulfamoyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Reagents
The most straightforward method involves reacting imidazole with dimethylsulfamoyl chloride in the presence of a base. The base deprotonates the imidazole’s 1-position nitrogen, enhancing its nucleophilicity for sulfonylation. Anhydrous potassium carbonate (K₂CO₃) is preferred due to its mild basicity and compatibility with polar aprotic solvents like ethyl acetate or acetonitrile. The reaction follows an Sₙ2 mechanism, where the sulfonyl chloride attacks the deprotonated nitrogen:
Optimization of Conditions
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Solvent Selection : Ethyl acetate yields higher purity (98%) compared to dichloromethane, which often requires longer reaction times.
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Temperature : Reflux conditions (70–80°C) improve reaction kinetics but risk decomposition; room-temperature reactions (25°C) achieve 85% conversion in 6 hours.
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Stoichiometry : A 1:1.2 molar ratio of imidazole to dimethylsulfamoyl chloride minimizes unreacted starting material.
Table 1: Direct Sulfonylation Parameters and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethyl acetate | 89.2 | 98 | |
| Base | K₂CO₃ | 85.0 | 95 | |
| Temperature (°C) | 25 | 78.5 | 93 | |
| Reaction Time (h) | 6 | 89.2 | 98 |
Multi-Step Synthesis from Imidazole Precursors
Cyclization of Oxammonium Sulfate and Glyoxal
In a patented method, imidazole derivatives are synthesized via cyclization of oxammonium sulfate and glyoxal in methanol/water (3:1 v/v). While originally developed for cyazofamid, this approach adapts to this compound by substituting p-methyl acetophenone with simpler ketones. Key steps include:
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Condensation : Oxammonium sulfate (1.5 mol) reacts with glyoxal (40% aqueous, 1.1 mol) at reflux for 2 hours, forming a hydroxyl-imidazole intermediate (93% yield).
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Chlorination : Treatment with sulfur oxychloride (SOCl₂) in ethyl acetate/DMF replaces hydroxyl groups with chlorine (76.3% yield).
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Sulfonylation : The chlorinated intermediate reacts with dimethylsulfamoyl chloride under reflux with K₂CO₃, achieving 89.2% yield.
Challenges and Solutions
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Regioselectivity : The 1-position sulfonylation dominates due to steric and electronic factors, but trace 3-substituted byproducts (<2%) may form.
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Purification : Recrystallization from methanol or ethyl acetate removes unreacted sulfonyl chloride and inorganic salts.
Industrial-Scale Production Techniques
Continuous Flow Reactors
To enhance throughput, manufacturers employ continuous flow systems with the following advantages:
Solvent Recycling
Ethyl acetate is recovered via distillation (90% efficiency), reducing waste and costs.
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 89.2 | 98 | High | Moderate |
| Multi-Step Synthesis | 76.3 | 95.7 | Moderate | Low |
| Industrial Flow | 90.5 | 97 | Very High | High |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted imidazole derivatives .
Scientific Research Applications
N,N-Dimethyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and ligand in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Halogenated Derivatives
Halogenation at the 4-position of the imidazole ring introduces significant changes in reactivity and applications:
Key Observations :
Silyl-Protected Derivatives
Silyl ether groups enhance stability and modulate solubility:
Key Observations :
Formylated Derivatives
Formyl groups introduce electrophilic reactivity:
Key Observations :
Aryl-Substituted Derivatives
Aryl groups enhance π-π interactions and biological activity:
Key Observations :
Biological Activity
N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS: 78162-58-0) is a sulfonamide derivative with significant potential in various biological applications. The compound features a five-membered imidazole ring and a sulfonamide functional group, which are known to contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 175.21 g/mol |
| Melting Point | 49 °C |
| Boiling Point | 100 °C |
| Purity | ≥98.0% (GC) |
This compound exhibits its biological effects primarily through the following mechanisms:
- Antimicrobial Activity : Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, crucial for nucleic acid production in bacteria.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator of specific biological pathways. Studies suggest that imidazole derivatives can bind to active sites of enzymes, altering their activity.
- Metabolic Pathways : Research involving the fungus Cunninghamella elegans indicates that this compound can be metabolized into biologically relevant compounds, suggesting its role in metabolic processes and potential implications in pharmacokinetics .
Antibacterial Evaluation
A study published in MDPI explored the synthesis and antibacterial evaluation of various imidazole derivatives, including sulfonamides. Results indicated that compounds with sulfonamide groups demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Imidazole ring with dimethyl and sulfonamide groups | Potential for antimicrobial and enzyme inhibition |
| 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | Iodine substitution at the fourth position | Enhanced reactivity; potential imaging applications |
| 2-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | Iodine at the second position | Different regioselectivity affecting reactivity |
Q & A
Q. What are the key synthetic routes for N,N-Dimethyl-1H-imidazole-1-sulfonamide?
The synthesis typically involves two steps: (1) sulfonation of 1H-imidazole using chlorosulfonic acid to form the sulfonyl chloride intermediate, and (2) nucleophilic substitution with dimethylamine in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane (DCM). Temperature control (0–5°C) during sulfonation minimizes side reactions .
Q. Which spectroscopic methods are recommended for structural characterization?
Q. What purification strategies are effective for this compound?
Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and confirm with HPLC (>95% purity) .
Q. How is the compound typically stored to ensure stability?
Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct periodic NMR checks for degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields?
Variations often arise from solvent choice (e.g., DMF vs. DCM), reaction temperature, or amine stoichiometry. Systematic optimization using design-of-experiment (DoE) approaches is recommended. For example, excess dimethylamine (1.5 eq.) in DCM at 0°C improves yield compared to equimolar ratios .
Q. What analytical techniques identify and quantify reaction byproducts?
Q. How can crystallographic data validate structural anomalies?
Use SHELXL for refinement and check for twinning or disorder. Validate hydrogen-bonding networks with PLATON. If data conflicts with NMR, consider dynamic effects (e.g., tautomerism) or solvent inclusion in the crystal lattice .
Q. What strategies address contradictory biological activity data in antimicrobial assays?
- Purity verification : Ensure >95% purity via HPLC to exclude confounding impurities.
- Structural analogs : Test derivatives (e.g., 4-formyl or 3-chloro substitutions) to isolate pharmacophores.
- Assay standardization : Use multiple microbial strains (e.g., Gram-positive vs. Gram-negative) and controls (e.g., ciprofloxacin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
